[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo thiadiazole derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause any significant adverse effects on the body. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether in lab experiments include its potential therapeutic applications, low toxicity, and easy synthesis method. However, the limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the research on [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether. These include:
1. Conducting more studies to fully understand the mechanism of action of this compound.
2. Investigating the potential therapeutic applications of this compound in other diseases.
3. Developing more efficient synthesis methods for this compound.
4. Studying the pharmacokinetics and pharmacodynamics of this compound.
5. Investigating the potential of this compound as a lead compound for the development of new drugs.
Conclusion:
This compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its easy synthesis method, low toxicity, and potential therapeutic applications make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of [3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether involves a multi-step process. The first step involves the preparation of 3-chlorobenzoic acid, which is then converted to 3-(3-chlorophenyl)-1,2,4-triazole-5-thiol. The final step involves the reaction of 3-(3-chlorophenyl)-1,2,4-triazole-5-thiol with 3-methylphenyl methyl ether in the presence of a suitable base. The yield of this compound is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
[3-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 3-methylphenyl ether has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has shown promising results in the treatment of fungal and bacterial infections.
Eigenschaften
Molekularformel |
C17H13ClN4OS |
---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-11-4-2-7-14(8-11)23-10-15-21-22-16(19-20-17(22)24-15)12-5-3-6-13(18)9-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
GIDPACNJOAFNHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.